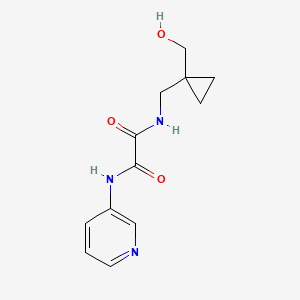

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide

Description

N1-((1-(Hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide is an oxalamide derivative characterized by a unique substitution pattern. The N1 position is modified with a (1-(hydroxymethyl)cyclopropyl)methyl group, introducing a strained cyclopropane ring with a polar hydroxymethyl substituent. This structural combination suggests applications in medicinal chemistry, particularly in targeting biological systems sensitive to conformational rigidity and π-π stacking interactions.

Properties

IUPAC Name |

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N'-pyridin-3-yloxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c16-8-12(3-4-12)7-14-10(17)11(18)15-9-2-1-5-13-6-9/h1-2,5-6,16H,3-4,7-8H2,(H,14,17)(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKCBJCUBFRFST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C(=O)NC2=CN=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the cyclopropyl intermediate: This step involves the reaction of a suitable cyclopropane precursor with formaldehyde to introduce the hydroxymethyl group.

Coupling with pyridine: The hydroxymethylcyclopropyl intermediate is then coupled with a pyridine derivative under conditions that facilitate the formation of the desired bond.

Oxalamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Amines or alcohols.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison of Selected Oxalamides

Research Findings and Implications

Substituent-Driven Solubility: The hydroxymethyl group in the target compound likely enhances solubility over non-polar analogues (e.g., compound 13), critical for oral bioavailability .

Biological Target Specificity : The pyridin-3-yl group may favor interactions with enzymes or receptors requiring aromatic stacking (e.g., HIV gp120), whereas pyridin-2-yl derivatives () might engage distinct targets .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide, and how are intermediates characterized?

- Synthesis : The compound is typically synthesized via multi-step reactions. A common approach involves coupling a cyclopropylmethylamine derivative (e.g., 1-(hydroxymethyl)cyclopropylmethylamine) with pyridin-3-ylamine using oxalyl chloride or activated oxalate esters under inert conditions. Solvents like dichloromethane or DMF are used, with catalysts such as DMAP .

- Intermediate Characterization : Key intermediates (e.g., hydroxymethylcyclopropyl derivatives) are analyzed using 1H/13C NMR (to confirm regiochemistry) and LC-MS (to verify molecular weight). For example, cyclopropyl intermediates often show characteristic NMR peaks at δ 1.10–2.20 ppm (cyclopropyl CH2) and δ 3.56 ppm (hydroxymethyl -CH2-OH) .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Primary Methods :

- NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., pyridin-3-yl aromatic protons at δ 7.41–8.35 ppm) and cyclopropane geometry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., C14H18N3O3 requires m/z 276.1352) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- In Vitro Screening :

- Enzyme Inhibition : Test against kinases or hydrolases (e.g., soluble epoxide hydrolase) using fluorometric assays. IC50 values are calculated via dose-response curves .

- Cellular Toxicity : MTT assays in HEK-293 or HepG2 cells determine cytotoxicity (EC50) .

- Target Engagement : Surface plasmon resonance (SPR) measures binding affinity to receptors like GABAA α5 (common for cyclopropane-containing analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.